molecular formula C8H5ClF3NO B13121526 1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one

1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one

Cat. No.: B13121526
M. Wt: 223.58 g/mol
InChI Key: KENLJNFEXLKWEX-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H6ClF3NO It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring

Preparation Methods

The synthesis of 1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-6-(trifluoromethyl)pyridine and ethanone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: In the industrial sector, it is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound lacks the chloro group, which may affect its reactivity and biological activity.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): This compound has a different substitution pattern on the pyridine ring, leading to variations in its chemical and biological properties.

    5-Acetyl-2-(trifluoromethyl)pyridine: This compound has a similar structure but differs in the position of the substituents, which can influence its reactivity and applications.

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

1-[5-chloro-6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3

InChI Key

KENLJNFEXLKWEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)C(F)(F)F)Cl

Origin of Product

United States

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